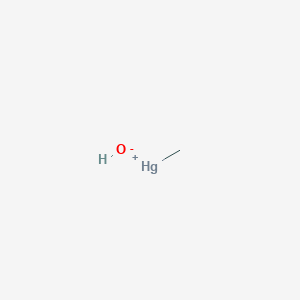

Hydroxymethylmercury

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxymethylmercury (Hg(OH)2) is an organic mercury compound that is of particular interest to scientists due to its ability to bioaccumulate in aquatic organisms. In addition, it is a potent neurotoxin and can cause serious health issues in humans, particularly in those whose diets include fish and shellfish from contaminated waters.

Scientific Research Applications

Pharmaceutical Enhancements : Hydroxymethylation can significantly enhance the pharmacodynamic and pharmacokinetic properties of drugs. Introduction of the hydroxymethyl group into drugs can lead to changes in their physical-chemical properties, resulting in improved biological activity. This process has been shown to increase water solubility of poorly soluble drugs and enhance drug interaction with active sites. A compound synthesized through hydroxymethylation has been used successfully for the treatment of neglected diseases (Santos et al., 2022).

Epigenetics : In human cells, DNA methylation and hydroxymethylation are critical epigenetic modifications implicated in normal cellular processes and major human diseases. The study of these modifications, including methods for their analysis, is an expanding research area, crucial for understanding gene expression changes not related to DNA sequence changes (Kristensen et al., 2013).

Microwave-Assisted Synthesis : Hydroxymethylfurfural, produced from hydroxymethylmercury, is being researched for its synthesis and productivity under microwave-assisted technology. This approach is part of sustainable development efforts and the bioeconomy, highlighting the molecule's potential industrial applications (Delbecq & Len, 2018).

Biomass Conversion : The conversion of biomass to hydroxymethylfurfural, a value-added chemical, is a subject of significant research. Studies focus on optimizing catalytic systems for maximizing production, exploring interactions among co-catalysts and solvents to enhance the conversion process (Yu & Tsang, 2017).

Biomedical Applications : this compound compounds like hydroxyapatite are being used in biomedical applications. These compounds are studied for drug delivery, cell growth, bone regeneration, biosensors, and antibacterial testing, often combined with materials like graphene to enhance performance (Wei et al., 2019).

Photoredox Catalysis : The hydroxymethylation of heteroarenes using visible light photoredox catalysis is an area of research with significant implications in drug development. This method is applicable to many classes of heteroarenes and can accommodate various functional groups found in drug-like molecules (Huff et al., 2016).

Mechanism of Action

Target of Action

Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .

Mode of Action

It is known that alkylmercury compounds, including this compound, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .

Biochemical Pathways

Alkylmercury compounds, including this compound, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .

Pharmacokinetics

It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that this compound may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.

Result of Action

The result of this compound’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The environment plays a significant role in the action of this compound. Microbial mercury methylation, which can produce compounds like this compound, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of this compound in the environment .

Safety and Hazards

Hydroxymethylmercury may be toxic by ingestion, inhalation, or skin absorption. It may cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits toxic fumes of mercury . Exposure to mercury may cause various health effects including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .

Future Directions

The concern of mercury pollution and the impact that it poses on the marine environment were studied heavily since the case of the poison from Minamata bay in the 1960s . The present study provides an insight into the cycle of mercury and methylmercury in the marine environment and the bioindicators that reflect the exposure levels . The future directions of research on mercury and its compounds like Hydroxymethylmercury could focus on the impact of global climate warming and ocean biogeochemistry alterations .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxymethylmercury involves the reaction between methylmercury chloride and sodium borohydride in the presence of water to produce Hydroxymethylmercury.", "Starting Materials": ["Methylmercury chloride", "Sodium borohydride", "Water"], "Reaction": [ "Dissolve methylmercury chloride in water to make a solution", "Add sodium borohydride to the solution and stir", "Heat the solution to 50-60°C for 1-2 hours", "Allow the solution to cool to room temperature", "Acidify the solution with hydrochloric acid to pH 2-3", "Extract the Hydroxymethylmercury with an organic solvent such as toluene or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Distill the solvent to obtain pure Hydroxymethylmercury" ] } | |

CAS RN |

1184-57-2 |

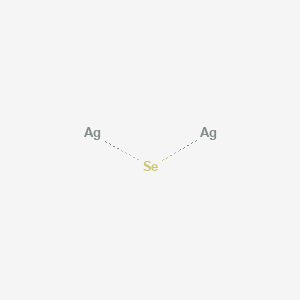

Molecular Formula |

CH5HgO |

Molecular Weight |

233.64 g/mol |

IUPAC Name |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

InChI Key |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

Canonical SMILES |

C[Hg].O |

melting_point |

279 °F (NTP, 1992) |

Other CAS RN |

1184-57-2 |

physical_description |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

solubility |

1 to 10 mg/mL at 70° F (NTP, 1992) |

synonyms |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)